N-(4-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

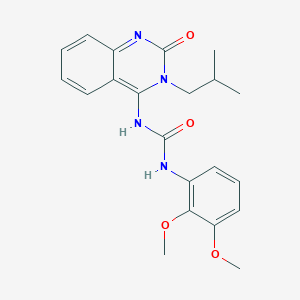

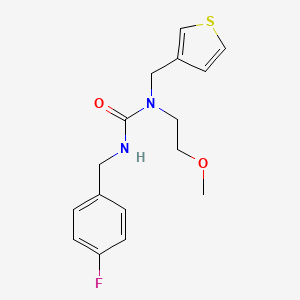

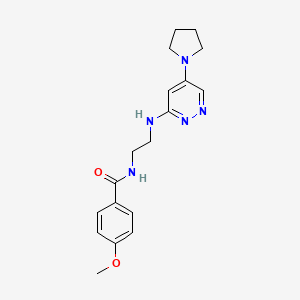

The molecular structure of this compound would be characterized by the presence of the chromene ring, the methoxy group attached to the 6-position of the chromene, and the amide linkage to the 4-chlorophenyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide group might participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the ether group (part of the methoxy group) might be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings might impact its solubility, melting point, and boiling point .Scientific Research Applications

Synthesis and Chemical Properties

- The compound N-(4-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide is synthesized through various chemical reactions, demonstrating the versatility of chromene derivatives in chemical synthesis. For example, a study detailed the synthesis of similar chromen-2-ones, emphasizing their structural properties determined through X-ray analysis (Dyachenko et al., 2020).

Photodynamic Properties

- Research has explored the photodynamics of related compounds, such as the study on N-(4-chlorophenyl)-3,3-diphenyl-3H-benzo[f]chromene-5-carboxamide, highlighting the influence of internal structures like hydrogen bonds on photodynamic properties (Fang et al., 2015).

Antioxidant and Antibacterial Properties

- Several studies have explored the antioxidant and antibacterial potential of similar compounds. For instance, a study on 4H-chromene-3-carboxamide derivatives revealed promising antioxidant activity (Subbareddy & Sumathi, 2017). Another research found that specific derivatives exhibited antimicrobial activity, underscoring the potential medicinal applications of these compounds (Ukhov et al., 2021).

Biological Activities and Disease Research

- The compound has been investigated for its potential role in disease research. For example, a study synthesized chromenones linked to a 1,2,3-triazole ring system, evaluating their activities against Alzheimer's disease (Saeedi et al., 2017). This research signifies the compound's relevance in developing treatments for neurodegenerative diseases.

Crystal Structure Analysis

- Crystal structure analysis of similar compounds has been a significant area of research, providing insights into the molecular configurations and their implications. A study on the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the chloro variant, has detailed their molecular conformation and intermolecular interactions (Gomes et al., 2015).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “N-(4-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation. If this compound is similar to other chlorophenyl and amide compounds, it might cause skin and eye irritation and may be harmful if inhaled or ingested .

properties

IUPAC Name |

N-(4-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c1-21-15-6-7-16-11(9-15)8-12(10-22-16)17(20)19-14-4-2-13(18)3-5-14/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVJUCDTNDQOBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride](/img/structure/B2417424.png)

![6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile](/img/structure/B2417434.png)

![(3-Bromophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2417440.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2417441.png)